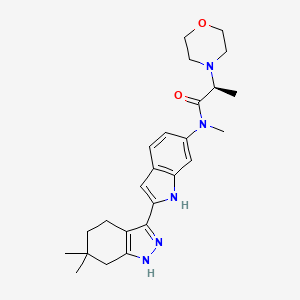

ITK inhibitor 2

概述

描述

ITK inhibitor 2: is a compound designed to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK). ITK is a tyrosine kinase predominantly expressed in T lymphocytes and plays a crucial role in T-cell receptor signaling, T-cell development, and differentiation. ITK inhibitors, including this compound, are being explored for their potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory diseases, and certain types of cancer .

准备方法

合成路线和反应条件: ITK 抑制剂 2 的合成涉及多个步骤,包括关键中间体的形成和最终的偶联反应。合成路线通常从核心骨架的制备开始,然后进行官能团修饰,引入特定取代基以增强对 ITK 的抑制活性。 常见的反应条件包括使用有机溶剂、催化剂以及控制温度和压力 .

工业生产方法: ITK 抑制剂 2 的工业生产涉及将实验室合成扩大到更大规模。这需要优化反应条件以确保高产率和纯度。诸如连续流动化学和自动化合成等技术可用于提高效率和可重复性。 质量控制措施(包括色谱法和光谱法)用于监控生产过程 .

化学反应分析

Covalent Inhibition Mechanism of ITK-Targeted Compounds

Covalent ITK inhibitors, such as PRN694, engage in Michael addition reactions with cysteine residues in the kinase’s active site. This reaction involves:

-

Nucleophilic attack by the cysteine thiolate on the inhibitor’s electrophilic group (e.g., acrylamide or 2-butynamide).

-

Proton transfer steps facilitated by water molecules or adjacent aspartate residues in the active site .

For example, PRN694 forms a covalent adduct with Cys442 in ITK, irreversibly blocking ATP binding and kinase activation. The reaction’s efficiency depends on the microenvironment of the active site, particularly electrostatic interactions and solvent accessibility .

Free Energy Profiles and Reaction Pathways

Ab initio and Empirical Valence Bond (EVB) simulations reveal distinct reaction pathways for covalent inhibitors in ITK:

| Reaction Step | BTK (ΔG‡, kcal/mol) | ITK (ΔG‡, kcal/mol) | Key Determinants |

|---|---|---|---|

| Proton Transfer-Nucleophilic Attack (PT-NA) | 19.5 | 23.2 | Water-assisted mechanism; active-site electrostatics |

| Tautomerization | -10.4 (exothermic) | -8.7 (exothermic) | Solvent stabilization of intermediates |

Key Findings :

-

The rate-limiting PT-NA step in ITK has a higher free energy barrier compared to BTK (23.2 vs. 19.5 kcal/mol), reducing reaction efficiency .

-

ITK’s negatively charged cavity disfavors the electronegative 2-butynamide group, further raising reaction barriers .

Kinetic Simulations of Covalent Inhibition

Kinetic modeling of acalabrutinib-like inhibitors in ITK shows:

-

Half-maximal inhibition (IC₅₀) correlates with reaction barrier heights.

-

For PRN694, covalent bond formation with ITK occurs at an IC₅₀ of 16 nM under physiological ATP concentrations (100 µM) .

Conformational Selectivity in Non-Covalent Inhibitors

Non-covalent ITK inhibitors exhibit conformational selectivity:

| Compound Type | Binding Free Energy (ΔG, kcal/mol) | Selectivity Ratio (Inactive/Active) | Structural Drivers |

|---|---|---|---|

| Inactive-form binders (e.g., Compound A) | -9.2 ± 0.4 | 12:1 | Interactions with L489 (χ2 gauche+) and V419 |

| Active-form binders (e.g., Compound G) | -7.8 ± 0.6 | 1:8 | Stabilization of P-loop and M410 hydrophobic interactions |

Molecular Dynamics Insights :

-

Inactive-form binders stabilize a closed P-loop conformation via CH–π interactions with L489.

-

Active-form binders preferentially engage with the αC-helix in the active state , enhancing ATP-competitive inhibition .

Sequence-Based Determinants of Reactivity

Bioinformatics analysis of kinase sequences highlights residues critical for inhibitor reactivity:

-

ITK-specific residues : Asp500 (electrostatic repulsion with inhibitors) and Phe501 (steric hindrance).

-

Conserved catalytic residues : Lys390 and Glu405, which polarize the reactive cysteine (Cys442) .

Experimental Validation

In vitro assays for ITK inhibitors typically involve:

科学研究应用

Asthma and Allergic Diseases

ITK inhibitors have shown promise in treating asthma and other allergic diseases by targeting the Th2 immune response. Studies have demonstrated that SQL significantly ameliorates symptoms in murine models of asthma by inhibiting the differentiation of Th2 cells and reducing the expression of associated cytokines . This approach is particularly beneficial for patients with Th2-driven inflammatory diseases.

Case Study: Murine Models of Asthma

- Model: Ovalbumin-induced acute asthma model.

- Findings: SQL treatment resulted in decreased levels of Th2 and Th17 cells, indicating effective modulation of the immune response .

Cancer Immunotherapy

ITK inhibitors are being explored for their role in enhancing anti-tumor immunity. SQL has been effective in murine models of various cancers, activating cytolytic CD8+ T cells and reducing markers of T cell exhaustion. This suggests that ITK inhibition may enhance the efficacy of cancer immunotherapies by promoting a more robust anti-tumor immune response .

Case Study: Cancer Models

- Model: Various murine cancer models.

- Findings: SQL treatment led to increased activation of CD8+ T cells and improved anti-tumor responses, even in malignancies that do not express ITK .

Neuroinflammatory Diseases

Recent research indicates that ITK plays a role in neuroinflammatory conditions such as multiple sclerosis. Inhibiting ITK can reduce the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by limiting the transmigration of CD4+ T cells into the central nervous system . This highlights the potential for ITK inhibitors to serve as therapeutic agents in neuroinflammatory diseases.

Case Study: EAE Model

- Model: Experimental autoimmune encephalomyelitis.

- Findings: Depletion of ITK resulted in diminished disease severity and reduced inflammatory cytokine secretion .

Atopic Dermatitis

Dual inhibition strategies targeting both ITK and tropomyosin receptor kinase A (TRKA) have been proposed as potential treatments for atopic dermatitis. This combination aims to address multiple pathways involved in the pathogenesis of atopic dermatitis, potentially leading to improved therapeutic outcomes .

Data Summary

作用机制

ITK 抑制剂 2 通过与 ITK 的活性位点结合而发挥作用,从而阻止下游信号分子磷酸化。这种抑制会破坏 T 细胞受体信号传导,导致 T 细胞活化、分化和细胞因子产生发生改变。 ITK 抑制剂 2 的分子靶点包括 ITK 的 ATP 结合位点,该位点对其激酶活性至关重要 .

相似化合物的比较

类似化合物:

伊布替尼: ITK 和布鲁顿酪氨酸激酶 (BTK) 的不可逆抑制剂。

ONO-7790500: 具有高效力的选择性 ITK 抑制剂。

BMS-509744: 另一种具有中等效力的选择性 ITK 抑制剂。

PF-06465469: 一种具有高选择性的强效 ITK 抑制剂

比较: 与其他 ITK 抑制剂相比,ITK 抑制剂 2 在对 ITK 的特异性结合亲和力和选择性方面独树一帜。它在临床前研究中显示出有希望的结果,证明了对 ITK 活性的有效抑制和良好的药代动力学特性。 ITK 抑制剂 2 中的结构修饰与其其他类似化合物相比,使其具有更高的稳定性和疗效 .

生物活性

Interleukin-2-inducible T-cell kinase (ITK) is a critical enzyme involved in T cell activation and signaling pathways, particularly in the context of autoimmune diseases and T-cell malignancies. ITK inhibitors, including ITK inhibitor 2 (often referred to as Soquelitinib), have emerged as potential therapeutic agents due to their ability to modulate immune responses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

ITK plays a vital role in T cell receptor (TCR) signaling, influencing the differentiation of T cells into various subsets, including Th1, Th2, Th9, and Th17 cells. The inhibition of ITK leads to a shift in cytokine production, favoring anti-inflammatory responses over pro-inflammatory ones. Specifically, studies have shown that ITK inhibition can enhance the differentiation of regulatory T cells (Tregs) while suppressing Th17 cell development, which is associated with several inflammatory diseases.

Research Findings

Recent studies have elucidated the effects of this compound on T cell subsets and cytokine production:

- In Vitro Studies : In human tonsillar CD4+ T cells stimulated with anti-CD3/anti-CD28 antibodies, treatment with ITK inhibitors resulted in a significant reduction in Th17-like cells while promoting Treg-like populations. For example:

- In Vivo Models : In murine models of asthma and other inflammatory diseases, treatment with ITK inhibitors like Soquelitinib demonstrated a reduction in disease severity by altering the balance between Th17 and Treg cells:

Data Tables

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Case Studies

- Patient Case Study : A study involving patients with peripheral T-cell lymphoma (PTCL) demonstrated that treatment with ITK inhibitors led to significant changes in cytokine profiles and improved clinical outcomes. Two patients showed marked reductions in pro-inflammatory cytokines after administration of an ITK inhibitor.

- Animal Model Study : In a murine model for inflammatory bowel disease, mice treated with ITK inhibitors exhibited less severe disease symptoms compared to controls, correlating with decreased levels of IL-17 and increased levels of IL-10 .

属性

IUPAC Name |

(2S)-N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O2/c1-16(30-9-11-32-12-10-30)24(31)29(4)18-6-5-17-13-21(26-20(17)14-18)23-19-7-8-25(2,3)15-22(19)27-28-23/h5-6,13-14,16,26H,7-12,15H2,1-4H3,(H,27,28)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZXGCPVQQOASC-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。